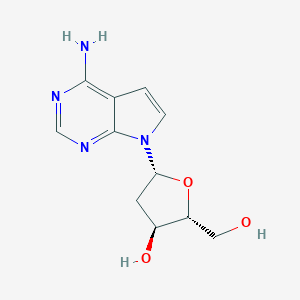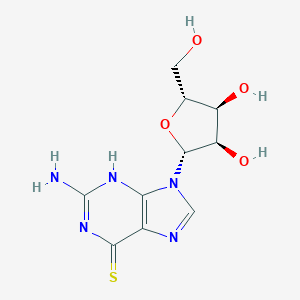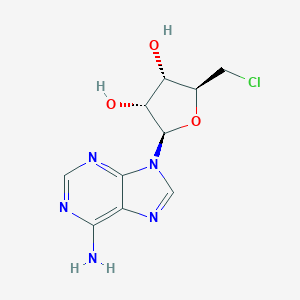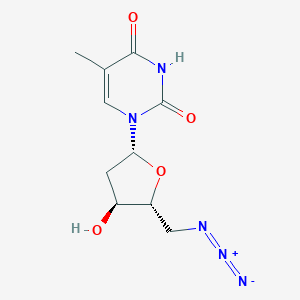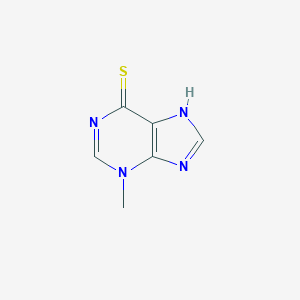
3-methyl-7H-purine-6-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-7H-purine-6-thione is a chemical compound with the molecular formula C6H6N4S . It is structurally similar to purines, which are key components of nucleic acids like DNA and RNA .
Synthesis Analysis
The synthesis of S-substituted derivatives of 6-thiopurines, which include 3-methyl-7H-purine-6-thione, involves methods such as alkylation of 6-thiopurines, reaction of 6-halogenopurines with mercaptans, and cyclization of 6-alkylthio-4,5-diaminopyrimidines .Molecular Structure Analysis
The molecular structure of 3-methyl-7H-purine-6-thione consists of a purine core with a sulfur atom replacing one of the oxygen atoms and a methyl group attached to the purine ring .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Research on 3-methyl-7H-purine-6-thione and related compounds focuses on their synthesis and chemical transformations. For instance, methods for synthesizing acyclic nucleoside and nucleotide analogs derived from 6-amino-7H-purine-8(9H)-thione and 8-(methylsulfanyl)adenine have been developed, highlighting the compound's utility in nucleoside analog synthesis (Janeba, Holý, & Masojídková, 2000). Additionally, the synthesis of novel substituted pyridines and purines containing 2,4-thiazolidinedione demonstrates the versatility of purine derivatives in developing compounds with potential biological activities (Kim et al., 2004).
Crystal Structure and Coordination Chemistry
The crystal structure of bis-(2,2'-bipyridine)(purine-6-thione)-ruthenium(II) complex was elucidated, showcasing the compound's role in coordination chemistry and potential applications in developing metal complexes (Yamanari et al., 2002). This research area is further expanded by studies on metal complexes of 6-pyrazolylpurine derivatives, which serve as models for metal-mediated base pairs, offering insights into the design of novel metallo-drugs and biomimetic compounds (Sinha et al., 2015).
Biochemical Applications
The biochemical potential of heterocyclic-2-thione derivatives of group 10–12 metals, including purine-6-thione, is reviewed, covering their coordination versatility and activation of C–S (thione) bonds. This research highlights the application of these compounds in developing new materials and drugs with improved properties (Lobana, 2021). Moreover, the in vitro antibacterial evaluation of 1,2,4-triazole compounds containing purine moiety illustrates the antimicrobial potential of purine derivatives, suggesting their use in developing new antibiotics or disinfectants (Govori, 2017).
Solubility and Pharmaceutical Implications
The solubility of mercaptopurine, a drug related to 3-methyl-7H-purine-6-thione, in green solvents was investigated, providing valuable insights for the pharmaceutical industry regarding drug formulation and the design of more effective cancer treatment drugs. This study emphasizes the importance of solvent choice in enhancing drug solubility and efficacy (Karamjavan et al., 2023).
Propiedades
IUPAC Name |
3-methyl-7H-purine-6-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-10-3-9-6(11)4-5(10)8-2-7-4/h2-3H,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDCZHIGNMCFPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=S)C2=C1N=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401839 |
Source


|
| Record name | 3-methyl-7H-purine-6-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7H-purine-6-thione | |
CAS RN |
1006-12-8 |
Source


|
| Record name | 3-Methylhypothioxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62621 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methyl-7H-purine-6-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

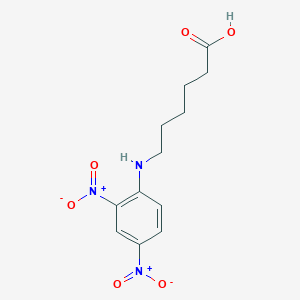

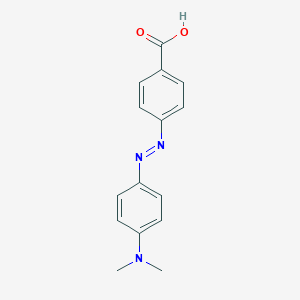
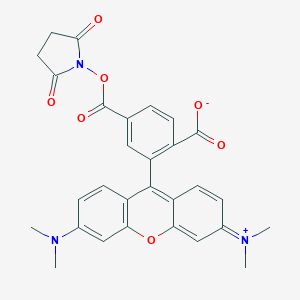
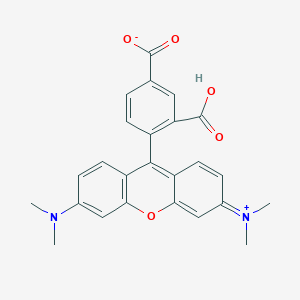
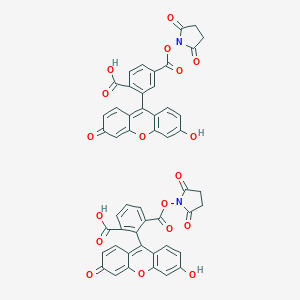
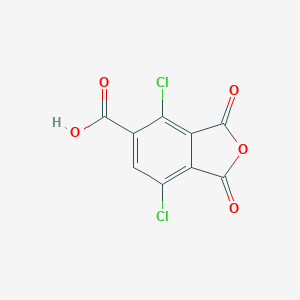
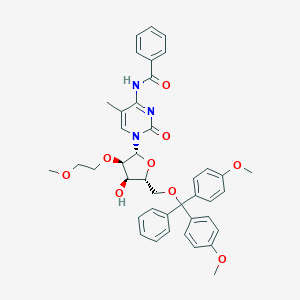
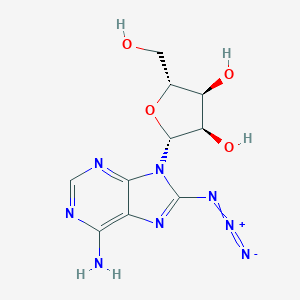
![1H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B559646.png)
